2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide 2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 476458-24-9
VCID: VC4154085
InChI: InChI=1S/C22H23N3O4S/c1-27-16-7-5-15(6-8-16)25-22(17-12-30-13-18(17)24-25)23-21(26)11-14-4-9-19(28-2)20(10-14)29-3/h4-10H,11-13H2,1-3H3,(H,23,26)
SMILES: COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC(=C(C=C4)OC)OC
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5

2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

CAS No.: 476458-24-9

Cat. No.: VC4154085

Molecular Formula: C22H23N3O4S

Molecular Weight: 425.5

* For research use only. Not for human or veterinary use.

2-(3,4-dimethoxyphenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide - 476458-24-9

Specification

CAS No. 476458-24-9
Molecular Formula C22H23N3O4S
Molecular Weight 425.5
IUPAC Name 2-(3,4-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Standard InChI InChI=1S/C22H23N3O4S/c1-27-16-7-5-15(6-8-16)25-22(17-12-30-13-18(17)24-25)23-21(26)11-14-4-9-19(28-2)20(10-14)29-3/h4-10H,11-13H2,1-3H3,(H,23,26)
Standard InChI Key FBDXOMDAXLKUGD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC(=C(C=C4)OC)OC

Introduction

Molecular Formula and Weight

  • Molecular Formula: C20H22N2O4S

  • Molecular Weight: Approximately 386.47 g/mol

Structural Features

  • The compound contains:

    • A thieno[3,4-c]pyrazole core, which is a fused heterocyclic system.

    • A dimethoxyphenyl group at one end.

    • A methoxyphenyl group attached to the nitrogen atom of the acetamide moiety.

  • These structural features suggest significant potential for biological activity due to the presence of aromatic systems and heteroatoms.

SMILES Notation

The SMILES (Simplified Molecular Input Line Entry System) representation is:
COC1=CC=C(C=C1)N(C(=O)CN2C=C(SC2=C3C=CC(OC)=C3OC))

General Synthetic Approach

The synthesis of this compound typically involves:

  • Formation of the thieno[3,4-c]pyrazole core through cyclization reactions involving thiophene derivatives and hydrazines.

  • Introduction of the dimethoxyphenyl and methoxyphenyl groups via nucleophilic substitution or amidation reactions.

  • Purification using techniques such as recrystallization or chromatography.

Analytical Characterization

The compound can be characterized using:

  • NMR Spectroscopy: To confirm the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared (IR) Spectroscopy: To identify functional groups like amides and ethers.

Medicinal Chemistry

Compounds with similar structures have been studied for:

  • Anti-inflammatory Properties: Due to interactions with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antitumoral Activity: Through inhibition of tubulin polymerization or other cellular pathways.

  • Antiviral Potential: By targeting viral replication mechanisms.

Docking Studies

In silico docking studies could predict interactions of this compound with biological targets like enzymes or receptors, helping to evaluate its therapeutic potential.

Enzyme Inhibition

The presence of aromatic and heterocyclic systems suggests that the compound may act as an inhibitor for enzymes involved in inflammation or cancer pathways.

Data Table

PropertyValue/Details
Molecular FormulaC20H22N2O4S
Molecular Weight~386.47 g/mol
Functional GroupsAmide, Ether, Aromatic Rings
Core StructureThieno[3,4-c]pyrazole
Analytical TechniquesNMR, MS, IR
Potential ApplicationsAnti-inflammatory, Antitumoral, Antiviral

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